p-Butoxystyrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

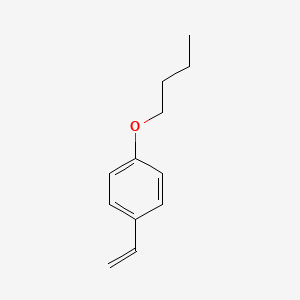

P-Butoxystyrene is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymerization and Material Synthesis

1.1 Radical Polymerization

p-Butoxystyrene can be polymerized using radical mechanisms, leading to the formation of poly(this compound). This polymer exhibits significant thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives. Research indicates that the radical polymerization of this compound can be effectively controlled using nitroxide-mediated techniques, enhancing the precision of molecular weight and polydispersity index (PDI) in the resulting polymers .

1.2 Copolymerization

The copolymerization of this compound with other monomers such as styrene or isobutylene allows for the development of block copolymers with tailored properties. These copolymers have been studied for their potential use in drug delivery systems and as surfactants due to their amphiphilic nature .

Applications in Resist Materials

2.1 Photolithography

One of the most prominent applications of this compound is in the field of photolithography, particularly in the production of chemically amplified resists used in semiconductor manufacturing. Poly(this compound) serves as a base polymer that can be modified to enhance its sensitivity to light exposure, facilitating the creation of intricate microstructures on silicon wafers . The ability to control the degree of polymerization and functional group incorporation allows for fine-tuning of the resist's performance.

2.2 VLSI Production

In very-large-scale integration (VLSI) production, this compound-based materials are utilized due to their excellent film-forming properties and compatibility with various solvents. The synthesis method often involves using organometallic compounds as initiators, which improves the efficiency and yield of the polymerization process .

Functional Materials

3.1 Surfactants and Emulsifiers

The amphiphilic characteristics of this compound derivatives make them suitable candidates for surfactants and emulsifiers in various formulations. These materials can stabilize emulsions in cosmetic products and pharmaceuticals, enhancing product stability and performance .

3.2 Biocompatible Polymers

Research into biocompatible applications has shown that polymers derived from this compound can be utilized in biomedical fields, particularly in drug delivery systems where controlled release is crucial. The hydrophilic-lipophilic balance can be adjusted by copolymerizing with other monomers, allowing for targeted delivery mechanisms .

Case Study 1: Photolithographic Resists

A study demonstrated the synthesis of partially tert-butoxylated poly(p-hydroxystyrene) from this compound through controlled radical polymerization techniques. The resulting material showed enhanced performance as a resist material due to its improved solubility characteristics and sensitivity to exposure .

Case Study 2: Drug Delivery Systems

Research involving block copolymers synthesized from this compound revealed their potential in drug delivery applications. The study highlighted how varying the composition affected drug release rates, demonstrating the versatility of these polymers in biomedical applications .

化学反応の分析

Acid-Catalyzed Hydrolysis (Deblocking)

The t-BuO group in P-tBOS acts as a protecting group for the hydroxyl (-OH) functionality. Acid-catalyzed hydrolysis is the primary method to remove t-BuO groups, producing poly(p-hydroxystyrene) (P-HS). Key parameters include:

Reaction Conditions

| Parameter | Typical Range | Preferred Range |

|---|---|---|

| Temperature | 30–100°C | 50–60°C |

| Acid Catalyst | HCl, H₂SO₄, H₃PO₄ | HCl (10 wt%) |

| Molar Ratio (Catalyst:t-BuO) | 0.050:1 to 2.0:1 | 0.10:1 to 0.50:1 |

| Solvent | Acetone, THF, DIOXANE | Acetone (10–20% polymer concentration) |

| Time | Hours to days | ~8 hours |

Mechanism :

The t-BuO group undergoes acid-catalyzed elimination via a carbocation intermediate, releasing tert-butanol and generating a hydroxyl group .

Control of Deblocking Degree

The reaction is monitored by solubility changes induced by water addition to aliquots. For example:

-

Example 1 : A 16% t-BuO content was achieved by stopping the reaction when the water-to-solution ratio reached the corresponding value in Figure 1 .

-

Example 2 : A 28% t-BuO content was achieved using a lower acid catalyst ratio (0.15:1) .

Challenges

-

Over-elimination : Temperatures >100°C accelerate the reaction, risking complete removal of t-BuO groups .

-

Under-elimination : Temperatures <30°C or low catalyst ratios (<0.050:1) slow the reaction, requiring prolonged times .

Comparison of Reaction Parameters

| Parameter | Synthesis (Grignard) | Hydrolysis (Deblocking) |

|---|---|---|

| Temperature | 25–60°C | 30–100°C |

| Key Reagents | Mg, t-BPO, THF | HCl, acetone |

| Controlled Variable | Reaction rate (cooling) | Water addition ratio |

Hydrolysis Example

特性

分子式 |

C12H16O |

|---|---|

分子量 |

176.25 g/mol |

IUPAC名 |

1-butoxy-4-ethenylbenzene |

InChI |

InChI=1S/C12H16O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h4,6-9H,2-3,5,10H2,1H3 |

InChIキー |

FVLTXCPGQRZFBQ-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=CC=C(C=C1)C=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。